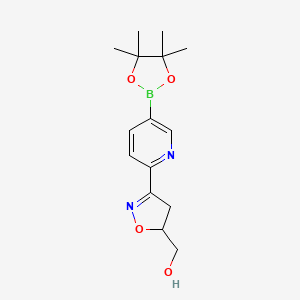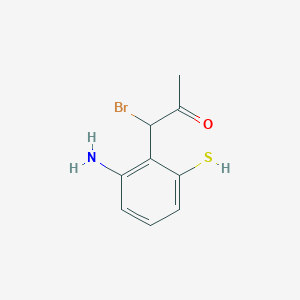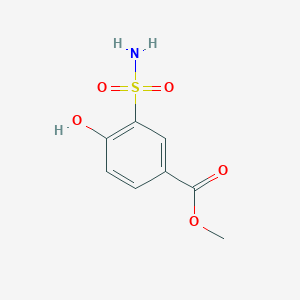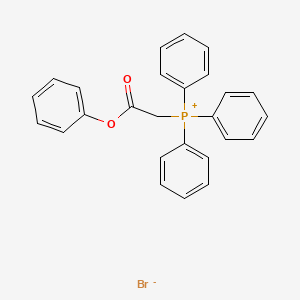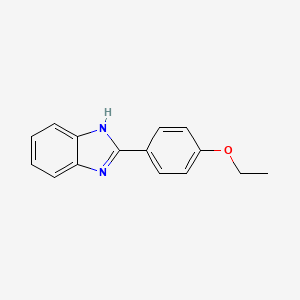
2-(4-ethoxyphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The presence of the ethoxyphenyl group at the 2-position of the benzimidazole ring imparts unique chemical and physical properties to this compound. Benzimidazoles are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: o-Phenylenediamine reacts with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-(4-ethoxyphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-phenyl-1H-benzimidazole: Lacks the ethoxy group, leading to different chemical and biological properties.
2-(4-methoxyphenyl)-1H-benzimidazole: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and biological activity.
2-(4-chlorophenyl)-1H-benzimidazole: Contains a chlorine atom, leading to different chemical reactivity and potential biological effects.
The presence of the ethoxy group in this compound imparts unique properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, including drug development and material science.
Propriétés
Numéro CAS |
67370-33-6 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |
Clé InChI |
SQFPPQMOGHWXLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




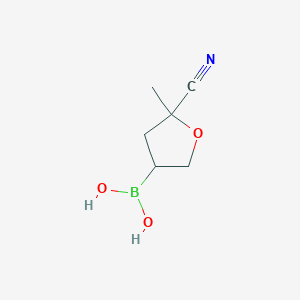
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

